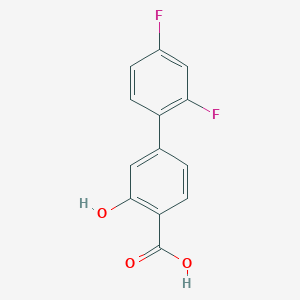

4,4''-Difluoro-1,1',4',1''-terphenyl; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

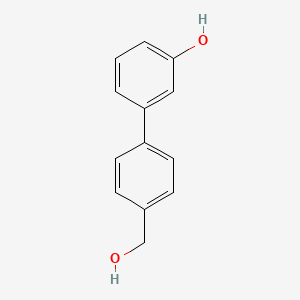

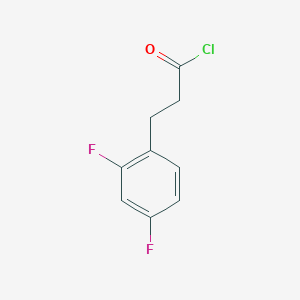

4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is a terphenyl derivative. Terphenyls are key structures in synthetic, medicinal, and natural product chemistry. Some terphenyls exhibit considerable biological activities like potent anticoagulant, immunosuppressant, antithrombotic, neuroprotective, specific 5-lipoxygenase inhibitory, and cytotoxic activities .

Synthesis Analysis

The synthesis of terphenyl derivatives involves various methods. One approach involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid . This method constructs the aromatic backbone from acyclic precursors, which is advantageous due to its short synthetic steps and selective nature .Molecular Structure Analysis

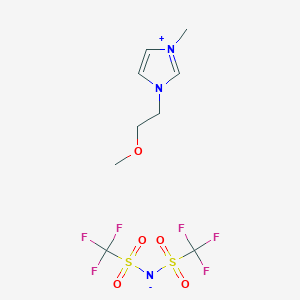

The molecular structure of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is characterized by IR, NMR, LCMS, and elemental analysis . The structure reveals π-π stacking stabilization in molecular packing along with F⋯H and F⋯C interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include condensation and aromatization . The aromatization of substituted cyclohexenones to the corresponding phenol or phenyl ether derivatives is of great interest .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl include its molecular formula (C18H12F2), molecular weight (266.29), and its structure . More detailed properties such as boiling point, melting point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación

4,4'-DFT has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs and therapeutic agents. It has been used as a substrate in biochemical and physiological experiments, as well as a building block for the synthesis of organic compounds. In addition, 4,4'-DFT has been used as a model compound for the study of the effects of difluorination on the structure and reactivity of organic molecules.

Mecanismo De Acción

Mode of Action

The mode of action of 4,4’‘-Difluoro-1,1’,4’,1’'-terphenyl is not well-understood at this time. As a difluoro-terphenyl compound, it may interact with its targets through hydrophobic interactions, pi-stacking, or other non-covalent interactions. The presence of fluorine atoms could influence the compound’s electronic properties and potentially enhance its binding affinity .

Pharmacokinetics

Its LogP value is 5.29880 , suggesting that it is lipophilic and may have good membrane permeability. The exact bioavailability, distribution, metabolism, and excretion profiles of this compound need to be determined through further pharmacokinetic studies .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4,4'-DFT has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and can be easily synthesized. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 4,4'-DFT is not very soluble in water and can be difficult to work with in certain experiments.

Direcciones Futuras

There are a variety of potential future directions for 4,4'-DFT. One potential direction is the development of new drugs and therapeutic agents based on its structure and reactivity. In addition, further research could be conducted to better understand the biochemical and physiological effects of 4,4'-DFT and to develop new methods of synthesis. Finally, 4,4'-DFT could be used as a model compound for the study of the effects of difluorination on the structure and reactivity of organic molecules.

Métodos De Síntesis

4,4'-DFT can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of a difluorinated aromatic molecule with an alkyl halide in the presence of an acid catalyst. This method has been used to synthesize a variety of difluorinated aromatic compounds, including 4,4'-DFT. Other methods of synthesis have been developed, including the use of palladium-catalyzed cross-coupling reactions and the use of boron-containing reagents.

Propiedades

IUPAC Name |

1,4-bis(4-fluorophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJIXGPDHPFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)